PK9327

Description

Properties

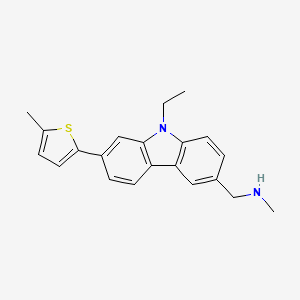

Molecular Formula |

C21H22N2S |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3 |

InChI Key |

AYQRLKNUUZAQQN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PK9327 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired molecular configuration. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions for higher yields, ensuring purity through rigorous quality control measures, and employing large-scale purification techniques. The exact industrial methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

PK9327 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 334.5 g/mol. Its structure features an ethyl group, a methylthiophene substituent, and a carbazole core, which contribute to its distinct properties and potential applications.

Anticancer Activity

Research indicates that compounds with similar structures to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit the growth of various human tumor cell lines, including HCT-116 and MCF-7, with IC50 values often below 100 μM . The unique combination of the carbazole and methylthiophene functionalities may enhance the pharmacological profile compared to simpler analogs.

Photoinitiators

In addition to medicinal applications, this compound may serve as an effective photoinitiator in polymer chemistry. Photoinitiators are crucial in initiating polymerization processes upon exposure to light. The structural attributes of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine suggest it could efficiently absorb UV light and facilitate the curing process in coatings and adhesives .

Synthesis and Derivatives

The synthesis of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine typically involves multi-step organic synthesis techniques. Understanding its synthesis allows for the development of derivatives with enhanced properties or novel functionalities.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-N-methylmethanamine | Structure | Lacks the methylthiophene group but retains similar core structure |

| 5-Methylthiophene | Structure | Simple thiophene derivative; less complex |

| 1-(5-Methylthiophen-2-yl)-N,N-dimethylethanamine | Structure | Contains dimethyl amine; different biological profile |

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various carbazole derivatives, including those structurally related to 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine. The results indicated a high level of antimitotic activity against tested human tumor cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Photopolymer Applications

In material science applications, research has demonstrated that structurally similar compounds function effectively as photoinitiators in UV-curable systems. Their efficiency in initiating polymerization reactions under UV light has been documented, indicating potential commercial applications in coatings and adhesives industries .

Mechanism of Action

PK9327 exerts its effects by stabilizing cavity-creating mutations in the p53 protein. The compound binds to the mutated p53 protein, preventing its degradation and allowing it to regain its normal function as a tumor suppressor. This stabilization helps restore the protein’s ability to regulate cell cycle progression and apoptosis, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of carbazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Observations:

Substituent Impact on Activity: The addition of heterocyclic groups (furan, thiazole, thiophene) at the 7-position enhances genotoxic and epigenetic effects compared to PK083. For instance, PK9320 (furan) reduces DNA methylation, while PK9323 (thiazole) exhibits stronger DNA damage induction .

Mechanistic Divergence: PK083 lacks substituents at the 7-position and functions primarily as a "damage-corrective" agent without significant genotoxicity. In contrast, PK9320/9323 and the target compound likely exploit substituent-DNA/protein interactions to restore p53 function or induce epigenetic changes .

The target compound’s methylthiophene group may confer similar advantages in DNA binding or enzyme inhibition.

Cytotoxicity and Selectivity

- PK083: Shows low intrinsic genotoxicity, making it suitable for long-term corrective therapy in p53-mutated cancers .

- PK9320/9323: Exhibit higher cytotoxicity in MCF-7 breast cancer cells, with PK9323 causing pronounced DNA strand breaks (Comet assay) and PK9320 inducing hypomethylation (MS-AP-PCR data) .

- Target Compound : While direct cytotoxicity data are unavailable, its structural similarity to PK9320/9323 suggests comparable or enhanced activity. The methylthiophene group may improve membrane permeability and target affinity relative to furan/thiazole analogues.

Biological Activity

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine is a compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a carbazole moiety, which is crucial for its biological interactions.

Mechanisms of Biological Activity

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that derivatives of carbazole, including this compound, significantly inhibited the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Antioxidant Properties

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting a strong antioxidant capability. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine:

- Study on Cancer Cell Lines : A comprehensive study involving breast and colon cancer cell lines indicated that this compound could reduce cell viability by over 50% at specific concentrations. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent .

Data Tables

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/SDD level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking (AutoDock Vina) : Simulate binding to p53 Y220C (PDB: 2VUK); prioritize poses with lowest ΔG (kcal/mol).

- MD Simulations (GROMACS) : Assess stability of compound-protein complexes over 100 ns trajectories .

How is the compound’s genotoxicity and epigenotoxicity evaluated in vitro?

Basic Research Question

- Comet Assay : Quantify DNA strand breaks in treated MCF-7 cells (alkaline conditions, % tail DNA as metric) .

- Methylation-Sensitive AP-PCR : Screen for global DNA methylation changes using primers targeting CpG islands .

- Histone Modification Analysis :

- Western Blot : Measure H3K27me3 (epigenetic silencing marker).

- ChIP-qPCR : Validate methylation at specific loci (e.g., p53 promoter).

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement (SHELXL) :

- Validation : Check R1/wR2 residuals (<5%) and Fo-Fc maps for unmodeled electron density .

How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Advanced Research Question

- SAR Studies : Compare PK9320 (furan) and PK9323 (thiazole) analogs:

- Biological Testing :

What analytical techniques resolve isomeric impurities during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.